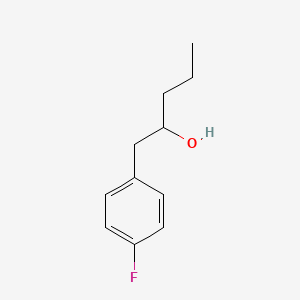

1-(4-Fluorophenyl)-2-pentanol

Description

1-(4-Fluorophenyl)-2-pentanol is a secondary alcohol featuring a fluorinated aromatic ring attached to a pentanol backbone. This compound is of interest in medicinal and synthetic chemistry due to the strategic placement of the fluorine atom, which can modulate metabolic stability and binding affinity in drug-like molecules.

Properties

IUPAC Name |

1-(4-fluorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPYQHZJUCHIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304472 | |

| Record name | 4-Fluoro-α-propylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158526-52-4 | |

| Record name | 4-Fluoro-α-propylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158526-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α-propylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-pentanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-fluorophenyl)-2-pentanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form this compound using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 1-(4-Fluorophenyl)-2-pentanone.

Reduction: this compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-pentanol has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.

Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The para-fluorophenyl group in 1-(4-fluorophenyl)-2-pentanol can be compared to other halogenated or substituted aromatic analogs:

Halogen-Substituted Analogs

- Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.70 µM) . Bromine (electron-withdrawing) at the para position of ring A and fluorine at ring B enhance inhibitory activity.

- Compound 2h: (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (IC₅₀ = 13.82 µM) . Replacement of bromine (2j) with chlorine and fluorine with methoxy reduces potency, highlighting the importance of electronegativity.

Key Insight : Electronegative substituents (e.g., F, Br) at para positions improve bioactivity compared to electron-donating groups (e.g., methoxy) .

Fluorophenyl vs. Non-Fluorinated Analogs

- 1-(4-Chlorophenyl)-2-pentanol: Chlorine’s larger atomic radius and lower electronegativity than fluorine may reduce metabolic stability but increase lipophilicity.

Functional Group Variations

Alcohol vs. Ketone Derivatives

- 1-(4-Fluorophenyl)-2-pentanone: The ketone analog lacks the hydroxyl group, reducing hydrogen-bonding capacity and solubility. This structural difference impacts pharmacokinetic properties, such as membrane permeability.

- 1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7): A ketone with bromine and fluorine substitutions shows distinct reactivity in nucleophilic addition reactions compared to the alcohol derivative .

Chain Length and Branching

Data Tables

Table 1: Comparative Bioactivity of Halogenated Chalcones

| Compound | Substituents (Ring A/B) | IC₅₀ (µM) |

|---|---|---|

| 2j | Br (A), F (B) | 4.70 |

| 2h | Cl (A), OMe (B) | 13.82 |

| 2n | OMe (A), F (B) | 25.07 |

| 2p | OMe (A), OMe (B) | 70.79 |

Table 2: Physical Properties of Fluorophenyl Derivatives

| Compound | Functional Group | logP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Alcohol | 2.8 | 12.4 |

| 1-(4-Fluorophenyl)-2-pentanone | Ketone | 3.2 | 8.9 |

| 1-(4-Chlorophenyl)-2-pentanol | Alcohol | 3.1 | 10.1 |

Estimated values based on structural analogs.

Biological Activity

1-(4-Fluorophenyl)-2-pentanol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorinated phenyl group attached to a secondary alcohol. Its molecular formula is C11H15F, with a molecular weight of approximately 182.24 g/mol. The compound is classified as a secondary alcohol due to the hydroxyl (-OH) group being attached to a carbon that is connected to two other carbon atoms.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has been studied for its potential to disrupt microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.

- Anticancer Properties : Preliminary studies suggest it may have activity against certain cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

- Study on Anticancer Activity : A study identified this compound in a fraction from Moringa oleifera leaf extract that exhibited significant anticancer effects against the MDA-MB-231 breast cancer cell line. The specific mechanisms were not fully elucidated but indicated potential contributions to overall anticancer activity.

- Antimicrobial Testing : In vitro assays demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Inflammation Modulation : Another research effort indicated that this compound could influence the expression of pro-inflammatory cytokines, hinting at its utility in managing inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.